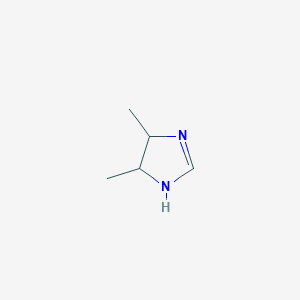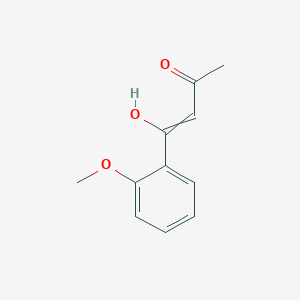
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is a complex organic compound that features a bromine atom, a chlorophenyl group, and a nitrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the chlorophenyl and nitrofuran groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
化学反応の分析
Types of Reactions
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
科学的研究の応用
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The bromine and nitrofuran groups are particularly reactive, allowing the compound to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-ol: Similar structure but with an alcohol group.
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-amine: Similar structure but with an amine group.
Uniqueness
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
90251-80-2 |
|---|---|
分子式 |
C13H7BrClNO4 |
分子量 |
356.55 g/mol |
IUPAC名 |
2-bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H7BrClNO4/c14-9(7-8-3-1-2-4-10(8)15)13(17)11-5-6-12(20-11)16(18)19/h1-7H |
InChIキー |
UDVPZTRUVGTWHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
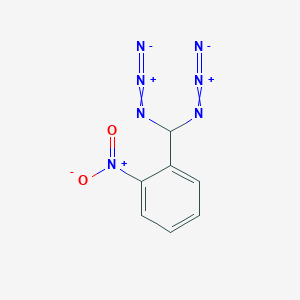
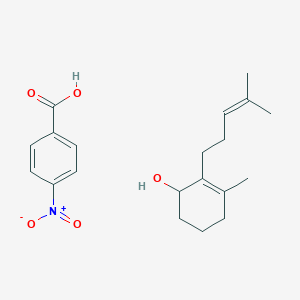
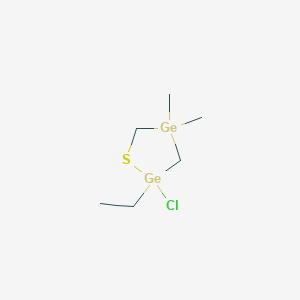
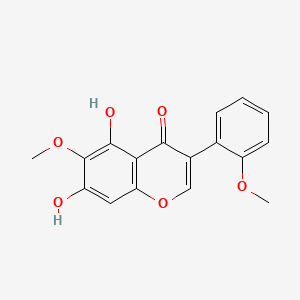

![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
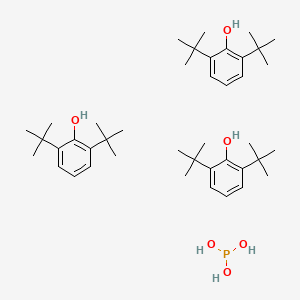
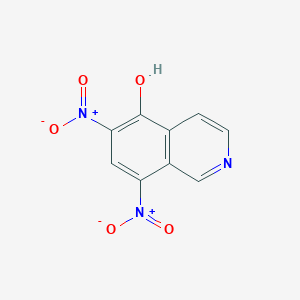
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
